N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 857785-14-9
VCID: VC7813255
InChI: InChI=1S/C14H10N2O4/c1-8(17)15-11-6-10-9-4-2-3-5-13(9)20-14(10)7-12(11)16(18)19/h2-7H,1H3,(H,15,17)
SMILES: CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-]
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol

N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide

CAS No.: 857785-14-9

Cat. No.: VC7813255

Molecular Formula: C14H10N2O4

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide - 857785-14-9

Specification

CAS No. 857785-14-9
Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
IUPAC Name N-(3-nitrodibenzofuran-2-yl)acetamide
Standard InChI InChI=1S/C14H10N2O4/c1-8(17)15-11-6-10-9-4-2-3-5-13(9)20-14(10)7-12(11)16(18)19/h2-7H,1H3,(H,15,17)
Standard InChI Key NLPYRTDNEMYVHY-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a dibenzofuran scaffold—a fused bicyclic system comprising one furan ring and two benzene rings. Key structural elements include:

  • Nitro group (-NO2_2): Positioned at carbon 3 of the dibenzofuran system, contributing to electron-withdrawing effects .

  • Acetamide group (-NHCOCH3_3): Attached to carbon 2, enabling hydrogen bonding and influencing solubility .

The SMILES notation is CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-]\text{CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-]}, and the InChIKey is VSYLUMDIEOGSIE-UHFFFAOYSA-N .

Physicochemical Properties

  • Molecular weight: 270.24 g/mol .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, chloroform) due to nitro and amide groups .

  • Stability: Nitro groups may confer sensitivity to light and heat, necessitating storage in cool, dark conditions .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

Step 1: Nitration of Dibenzofuran
Dibenzofuran is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at position 3 .

ParameterValue
Temperature0–25°C
Reaction Time4–6 hours
Yield65–77%

Data adapted from methodologies in .

Spectroscopic Characterization

  • 1^1H NMR (DMSO-d6d_6): Signals at δ 8.35–8.71 ppm (aromatic protons), δ 2.10 ppm (acetamide methyl) .

  • IR (KBr): Peaks at 1690 cm1^{-1} (C=O stretch), 1521 cm1^{-1} (NO2_2 asymmetric stretch) .

  • Mass Spectrometry: Molecular ion peak at m/zm/z 270.24 ([M+H]+^+) .

Applications and Biological Activity

Material Science Applications

The nitro group’s electron-deficient nature makes the compound a candidate for:

  • Organic Semiconductors: As a building block for charge-transfer complexes .

  • Polymer Additives: Enhancing thermal stability in resins .

SupplierPurityPrice (1g)
Matrix Scientific97%$252
Crysdot97%$320

Data sourced from .

Future Research Directions

  • Biological Screening: Expand antimicrobial and anticancer assays.

  • Structure-Activity Relationships (SAR): Modify nitro/amide positions to optimize efficacy.

  • Thermal Stability Studies: Assess suitability for high-temperature applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator